molecular formula C16H15ClN2S B2619412 (3-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride CAS No. 1216276-56-0

(3-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B2619412
CAS No.: 1216276-56-0
M. Wt: 302.82
InChI Key: UZTCTNPTRYBBHS-UHFFFAOYSA-N
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Description

(3-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-phenylthiazole-2-carbaldehyde with aniline under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the phenyl groups or the thiazole ring, potentially forming dihydrothiazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Uniqueness: (3-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride is unique due to the presence of both phenyl and thiazole rings, which confer specific chemical and biological properties

Properties

IUPAC Name

[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S.ClH/c17-10-12-5-4-8-14(9-12)16-18-15(11-19-16)13-6-2-1-3-7-13;/h1-9,11H,10,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTCTNPTRYBBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC(=C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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